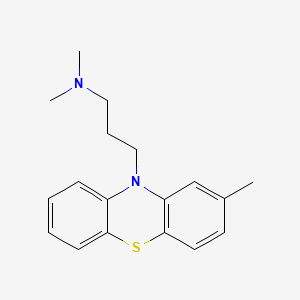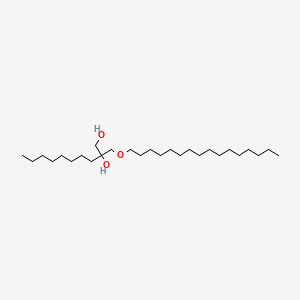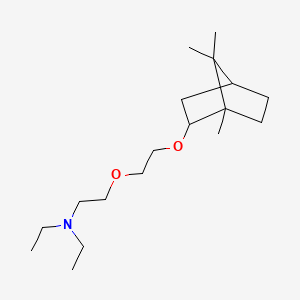
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated products.
Aplicaciones Científicas De Investigación
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(dibutylamino)ethanol: Similar structure but lacks the ethylsulfanylbenzoate moiety.
2-(diethylamino)ethyl benzoate: Contains a diethylamino group instead of a dibutylamino group.
2-(dimethylamino)ethyl 2-ethylsulfanylbenzoate: Contains a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
67049-67-6 |
|---|---|
Fórmula molecular |
C19H31NO2S |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate |
InChI |
InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3 |
Clave InChI |
JTONJFVSNBYBSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)











